molecular formula C14H9NO3S B3822572 phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B3822572
M. Wt: 271.29 g/mol
InChI Key: RPRRUBBAUIEOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate, also known as BTCP, is a heterocyclic compound with potential biological and pharmacological applications. This compound belongs to the class of benzoxazole derivatives, which have been studied for their various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate is not fully understood. However, some studies suggest that this compound may act through the inhibition of various enzymes, including topoisomerase II and histone deacetylase. This compound has also been reported to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Induction of apoptosis: this compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
2. Inhibition of enzyme activity: this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
3. Anti-inflammatory activity: this compound has been reported to have anti-inflammatory activity by reducing the expression of inflammatory mediators and inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High yield of synthesis: this compound can be synthesized with a yield of around 70-80%.
2. Wide range of biological activities: this compound has been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
3. Low toxicity: this compound has been shown to have low toxicity in vitro and in vivo.
Some of the limitations of this compound include:
1. Limited information on the mechanism of action: The exact mechanism of action of this compound is not fully understood.
2. Limited information on the pharmacokinetics: There is limited information available on the pharmacokinetics of this compound.
3. Limited in vivo studies: There are limited in vivo studies available on the biological and pharmacological activities of this compound.

Future Directions

There are several future directions for the research on phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate. Some of the possible future directions include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the exact mechanism of action of this compound.
2. Development of more potent analogs: Further studies are needed to develop more potent analogs of this compound with improved biological and pharmacological activities.
3. Evaluation of the pharmacokinetics: Further studies are needed to evaluate the pharmacokinetics of this compound and its potential use as a therapeutic agent.
4. In vivo studies: Further in vivo studies are needed to evaluate the biological and pharmacological activities of this compound.
Conclusion:
This compound is a heterocyclic compound with potential biological and pharmacological applications. The compound has been studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the mechanism of action and evaluate its potential use as a therapeutic agent.

Scientific Research Applications

Phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate has been studied for its potential biological and pharmacological applications. Some of the research areas where this compound has been investigated include:
1. Anti-cancer activity: this compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound in cancer cells involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory activity: this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators.
3. Anti-microbial activity: this compound has been studied for its potential anti-microbial activity against various microbial strains, including bacteria and fungi.

Properties

IUPAC Name

phenyl 2-sulfanylidene-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13(17-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRRUBBAUIEOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl 2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

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